5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile
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Overview
Description
5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile is a complex organic compound with a unique structure that includes a methanonaphthalene core substituted with methoxy groups and dicarbonitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile typically involves multiple steps, starting from simpler organic molecules. One common approach involves the cycloaddition reaction of a diene with a dienophile to form the methanonaphthalene core, followed by functionalization with methoxy and dicarbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is carefully monitored to control reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The dicarbonitrile groups can be reduced to primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarboxylic anhydride
- 1,4-Dihydro-1,4-methanonaphthalene-5,8-diol
- 1,4-Dihydro-1,4-methanonaphthalene-5-carbonitrile
Uniqueness
5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile is unique due to its combination of methoxy and dicarbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
650616-57-2 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3,6-dimethoxytricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-4,5-dicarbonitrile |
InChI |
InChI=1S/C15H12N2O2/c1-18-14-10(6-16)11(7-17)15(19-2)13-9-4-3-8(5-9)12(13)14/h3-4,8-9H,5H2,1-2H3 |
InChI Key |
AJBGMQHTSYDHJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3CC(C2=C(C(=C1C#N)C#N)OC)C=C3 |
Origin of Product |
United States |
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